
(2-(Trifluoromethyl)pyrimidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Trifluoromethyl)pyrimidin-4-yl)methanol: is a chemical compound that features a pyrimidine ring substituted with a trifluoromethyl group at the 2-position and a hydroxymethyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)pyrimidin-4-yl)methanol typically involves the introduction of the trifluoromethyl group and the hydroxymethyl group onto the pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with trifluoromethylating agents under controlled conditions. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde or other suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Trifluoromethyl)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted pyrimidine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(Trifluoromethyl)pyrimidin-4-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for developing new therapeutic agents .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties. Its incorporation into polymers and coatings can improve their durability and resistance to environmental factors .
Mécanisme D'action
The mechanism of action of (2-(Trifluoromethyl)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(Trifluoromethyl)pyridin-4-yl)methanol
- (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
- (2-Methylpyridin-4-yl)methanol
Uniqueness
(2-(Trifluoromethyl)pyrimidin-4-yl)methanol is unique due to the presence of both trifluoromethyl and hydroxymethyl groups on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C6H5F3N2O |
|---|---|
Poids moléculaire |
178.11 g/mol |
Nom IUPAC |
[2-(trifluoromethyl)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-10-2-1-4(3-12)11-5/h1-2,12H,3H2 |
Clé InChI |
GTDKCAQNXGZQHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


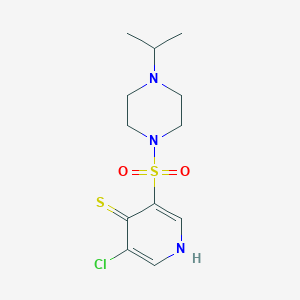
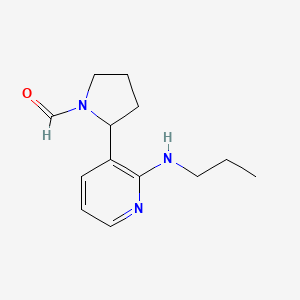
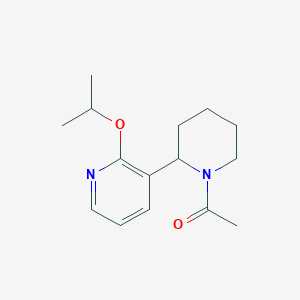
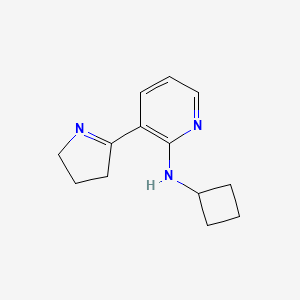
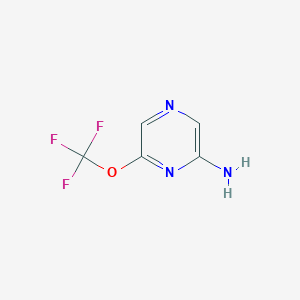
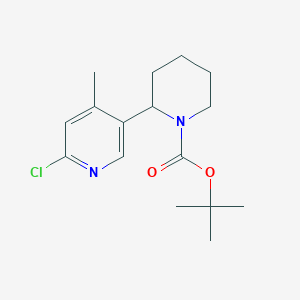
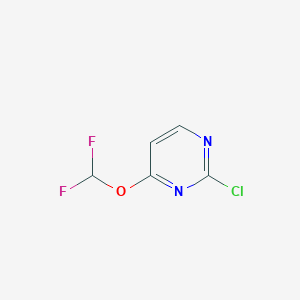

![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11811643.png)

![2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11811652.png)
![3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B11811657.png)

![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B11811665.png)
